molecular formula C21H17FO3 B14769667 2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid

2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B14769667
M. Wt: 336.4 g/mol
InChI Key: ORNJLRGYTPAWOP-UHFFFAOYSA-N
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Description

2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound with the molecular formula C21H18O3 It is a derivative of biphenyl, featuring a benzyloxy group and a fluorine atom on the biphenyl structure, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzyloxy and fluoro substituents, and finally the incorporation of the acetic acid group. One common method involves:

    Suzuki Coupling Reaction: This step involves the coupling of 2-benzyloxy-1-bromo-3-fluorobenzene with 4-boronobiphenyl under palladium catalysis to form the biphenyl structure.

    Hydrogenation and Debenzylation: The intermediate product undergoes hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting group.

    Acetic Acid Introduction:

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the Suzuki coupling reaction and more efficient catalysts for the hydrogenation step. Additionally, the purification steps may be streamlined using advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in ethanol.

    Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of methoxy-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H17FO3

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-fluoro-4-(3-phenylmethoxyphenyl)phenyl]acetic acid

InChI

InChI=1S/C21H17FO3/c22-20-12-17(9-10-18(20)13-21(23)24)16-7-4-8-19(11-16)25-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,24)

InChI Key

ORNJLRGYTPAWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)CC(=O)O)F

Origin of Product

United States

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